Cas no 2248327-69-5 (4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid)
![4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid structure](https://ja.kuujia.com/scimg/cas/2248327-69-5x500.png)
4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid 化学的及び物理的性質
名前と識別子
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- EN300-6510323
- 2248327-69-5
- 4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid
- 4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid
-
- インチ: 1S/C11H8F2N2O2/c12-10(13)9-5-15(6-14-9)8-3-1-7(2-4-8)11(16)17/h1-6,10H,(H,16,17)
- InChIKey: FMBRCWUKMXKUQY-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN(C=N1)C1C=CC(C(=O)O)=CC=1)F
計算された属性
- せいみつぶんしりょう: 238.05538383g/mol
- どういたいしつりょう: 238.05538383g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 281
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6510323-0.5g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 0.5g |
$1399.0 | 2025-03-14 | |
Enamine | EN300-6510323-0.25g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 0.25g |
$1341.0 | 2025-03-14 | |
Enamine | EN300-6510323-10.0g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 10.0g |
$6266.0 | 2025-03-14 | |
Enamine | EN300-6510323-2.5g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 2.5g |
$2856.0 | 2025-03-14 | |
Enamine | EN300-6510323-0.05g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 0.05g |
$1224.0 | 2025-03-14 | |
Enamine | EN300-6510323-0.1g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 0.1g |
$1283.0 | 2025-03-14 | |
Enamine | EN300-6510323-5.0g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 5.0g |
$4226.0 | 2025-03-14 | |
Enamine | EN300-6510323-1.0g |
4-[4-(difluoromethyl)-1H-imidazol-1-yl]benzoic acid |
2248327-69-5 | 95.0% | 1.0g |
$1458.0 | 2025-03-14 |
4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid 関連文献
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acidに関する追加情報
4-[4-(Difluoromethyl)imidazol-1-yl]benzoic Acid (CAS No. 2248327-69-5)
The compound 4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid, identified by the CAS registry number 2248327-69-5, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the class of benzoic acids with a substituted imidazole ring, which is a heterocyclic structure known for its versatility in chemical synthesis and biological activity.
The structure of 4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid consists of a benzoic acid moiety attached to an imidazole ring, which is further substituted with a difluoromethyl group at the 4-position. This substitution pattern is crucial for its chemical reactivity and biological properties. The presence of the difluoromethyl group introduces electron-withdrawing effects, which can influence the acidity of the benzoic acid group and enhance the compound's stability.
Recent studies have highlighted the potential of this compound in various applications, particularly in drug discovery. The imidazole ring is a well-known structural motif in many bioactive molecules, including antifungal agents, anticancer drugs, and anti-inflammatory compounds. The incorporation of the difluoromethyl group adds a layer of complexity to the molecule, making it a promising candidate for further exploration in medicinal chemistry.
In terms of synthesis, 4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid can be prepared through a variety of methods, including nucleophilic aromatic substitution and coupling reactions. These methods leverage the reactivity of the imidazole ring and the carboxylic acid group to form stable bonds with other functional groups. The synthesis process often involves multi-step reactions, requiring precise control over reaction conditions to ensure high yields and purity.
The biological activity of this compound has been studied in several contexts. For instance, research has shown that it exhibits moderate inhibitory activity against certain enzymes associated with inflammatory processes. This suggests potential applications in the development of anti-inflammatory drugs. Additionally, its ability to interact with specific receptors makes it a valuable tool for studying molecular mechanisms in pharmacology.
In materials science, 4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid has been explored as a precursor for advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group can act as a coordinating ligand, enabling the formation of stable networks with metal ions. This property opens up possibilities for its use in catalysis, gas storage, and sensing applications.
The environmental impact of this compound is another area of interest. Studies have shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions. However, further research is needed to fully understand its behavior in different environmental compartments and its potential for bioaccumulation.
In conclusion, 4-[4-(Difluoromethyl)imidazol-1-yl]benzoic acid (CAS No. 2248327-69-5) is a versatile compound with promising applications in drug discovery, materials science, and environmental chemistry. Its unique structure and functional groups make it a valuable subject for both fundamental research and applied development.
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